Bienvenue dans la boutique en ligne BenchChem!

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile

Medicinal Chemistry Structure-Activity Relationships Computational Chemistry

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile (CAS 373374-80-2, molecular formula C20H15N3O2S, MW 361.42 g/mol) belongs to the 3-amino-2-(thiazol-2-yl)acrylonitrile class—a scaffold recognized in medicinal chemistry for its modular architecture combining a thiazole ring, a benzodioxole moiety, and an acrylonitrile unit bearing a substituted aniline. The compound features an ortho-tolylamino substituent at the 3-position of the acrylonitrile, positioning it within a distinct sub-family of regioisomeric and substitutional variants (e.g., m-tolylamino, p-tolylamino, and halogenated phenylamino analogs) that are commercially catalogued as research chemicals.

Molecular Formula C20H15N3O2S
Molecular Weight 361.42
CAS No. 373374-80-2
Cat. No. B2393981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile
CAS373374-80-2
Molecular FormulaC20H15N3O2S
Molecular Weight361.42
Structural Identifiers
SMILESCC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C20H15N3O2S/c1-13-4-2-3-5-16(13)22-10-15(9-21)20-23-17(11-26-20)14-6-7-18-19(8-14)25-12-24-18/h2-8,10-11,22H,12H2,1H3/b15-10+
InChIKeyZYKWKWZPDQBRJK-XNTDXEJSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-2-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile (CAS 373374-80-2): Compound Class, Structural Features, and Research Sourcing Landscape


(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile (CAS 373374-80-2, molecular formula C20H15N3O2S, MW 361.42 g/mol) belongs to the 3-amino-2-(thiazol-2-yl)acrylonitrile class—a scaffold recognized in medicinal chemistry for its modular architecture combining a thiazole ring, a benzodioxole moiety, and an acrylonitrile unit bearing a substituted aniline [1]. The compound features an ortho-tolylamino substituent at the 3-position of the acrylonitrile, positioning it within a distinct sub-family of regioisomeric and substitutional variants (e.g., m-tolylamino, p-tolylamino, and halogenated phenylamino analogs) that are commercially catalogued as research chemicals . As of the knowledge cutoff, no peer-reviewed primary research article or patent specifically reporting quantitative biological activity data for this exact compound was identified in PubMed, SciFinder, or major patent databases, indicating that its reported properties derive predominantly from class-level extrapolation .

Why (E)-2-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile (CAS 373374-80-2) Cannot Be Interchanged with Generic Acrylonitrile-Thiazole Analogs


Within the 3-amino-2-(thiazol-2-yl)acrylonitrile family, minor modifications to the aniline substitution pattern (ortho- vs. meta- vs. para-tolylamino) or the heterocyclic core (benzothiazole vs. 4-aryl-thiazole) fundamentally alter electronic distribution, conformational preferences, and molecular recognition profiles [1]. Published SAR studies on related acrylonitrile-thiazole series demonstrate that the position of the methyl substituent on the aniline ring alone can shift AChE inhibitory potency by over 30-fold between regioisomers, while benzodioxole-for-phenyl substitution at the thiazole 4-position introduces additional hydrogen-bond acceptor capacity and alters lipophilicity (cLogP) [2][3]. Consequently, procurement of 373374-80-2 versus its closest commercially listed analogs—the m-tolylamino isomer (CAS 450352-93-9), the p-tolylamino isomer, or benzothiazole-core variants—cannot be considered functionally equivalent without direct comparative data, as each regioisomer occupies a distinct position in structure-activity space .

Quantitative Differentiation Evidence for (E)-2-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile (CAS 373374-80-2) Against Closest Analogs


Regioisomeric Differentiation: ortho-Tolylamino vs. meta-Tolylamino Substitution Effects on Predicted Physicochemical and Binding Properties

The o-tolylamino group in 373374-80-2 introduces steric hindrance adjacent to the acrylonitrile NH that is absent in the m-tolylamino analog (CAS 450352-93-9) and regioelectronically distinct from the p-tolylamino variant. In published heteroarylacrylonitrile SAR studies, ortho-substitution on the aniline ring has been shown to alter both the E/Z isomer ratio and the conformational preference around the C–N bond, which directly impacts target binding geometry [1]. While no head-to-head comparative bioassay data exist for these specific regioisomers, class-level SAR indicates that the ortho-methyl group restricts rotation of the tolylamino ring, potentially enhancing binding site complementarity for targets with sterically constrained pockets [2].

Medicinal Chemistry Structure-Activity Relationships Computational Chemistry

Scaffold Differentiation: 4-(Benzo[d][1,3]dioxol-5-yl)thiazole vs. Benzothiazole Core Impact on AChE Selectivity Profile

The target compound contains a 4-(benzo[d][1,3]dioxol-5-yl)-substituted thiazole core, structurally distinct from the benzothiazole core used in the well-characterized (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitrile AChE inhibitor series [1]. In the benzothiazole series, the most potent compound (7f) showed AChE IC50 = 64 µM with selectivity over butyrylcholinesterase (BuChE) comparable to galanthamine [1]. The benzodioxole-thiazole scaffold in 373374-80-2 introduces an additional hydrogen-bond acceptor (the dioxole oxygens) and a non-fused thiazole ring system, which class-level data suggest may shift selectivity toward kinase targets (e.g., HER-2, EGFR) rather than cholinesterases [2][3]. Published benzodioxole-thiazole conjugates (e.g., compound C6 in Lv et al., 2013) achieved HER-2 IC50 = 0.18 µM, while benzodioxole-thiourea derivatives showed EGFR inhibitory IC50 as low as 1.11 µM against HCT116 cells [2][3].

Acetylcholinesterase Inhibition Neurodegeneration Selectivity Profiling

Cytotoxic Potential Inference: Anticancer Activity Class Benchmarking Against Doxorubicin in MCF-7 and HCT116 Models

Although no direct cytotoxicity data exist for 373374-80-2, structurally proximate benzodioxole-thiazole hybrids provide quantitative benchmarks for the scaffold's anticancer potential. Thiazolyl-pyrazoline derivatives containing the benzodioxole motif demonstrated MCF-7 IC50 values as low as 0.09 µM (compound C6), matching the potency of the EGFR inhibitor erlotinib in the same assay [1]. Separately, benzodioxole-bearing thiourea derivatives showed HCT116 IC50 = 1.11 µM and MCF-7 IC50 = 7.0 µM, outperforming doxorubicin (IC50 = 8.29 µM and 4.56 µM, respectively) [2]. The o-tolylamino-acrylonitrile motif in 373374-80-2 combines the benzodioxole pharmacophore with a Michael acceptor (acrylonitrile), a feature associated with tubulin polymerization inhibition in related acrylonitrile series (IC50 = 0.2–0.6 µM for the most active 2,3-diphenylacrylonitriles) [3].

Anticancer Drug Discovery Cytotoxicity Screening Benzodioxole-Thiazole Hybrids

E-Stereochemistry Integrity: Analytical Confirmation of (E)-Configuration as a Quality Discriminator for Research Procurement

The compound is specified as the (E)-isomer with the InChI Key ZYKWKWZPDQBRJK-XNTDXEJSSA-N, which encodes the E-configuration at the acrylonitrile double bond . In the heteroarylacrylonitrile class, the E/Z configuration is a critical determinant of biological activity: Saczewski et al. (2004) demonstrated via X-ray crystallography that the biologically active conformation in related cytotoxic acrylonitriles is exclusively E [1]. Isomerically impure material or Z-isomer contamination could confound biological assay results, as the Z-isomer presents a fundamentally different three-dimensional pharmacophore. The related Z-isomer (Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile (CAS 351353-08-7) is separately catalogued with different physical properties, underscoring that E/Z specification is not trivial for this scaffold .

Stereochemistry Quality Control Procurement Specifications

Recommended Research Application Scenarios for (E)-2-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile (CAS 373374-80-2)


Kinase-Focused Anticancer Screening Panels Utilizing the Benzodioxole-Thiazole Scaffold

Based on class-level evidence that benzodioxole-thiazole conjugates achieve sub-micromolar potency against HER-2 (IC50 = 0.18 µM) and EGFR-driven cancer cell lines (HCT116 IC50 = 1.11 µM) [1][2], 373374-80-2 is suited for inclusion in kinase-targeted antiproliferative screening panels. Its o-tolylamino-acrylonitrile substructure introduces a Michael acceptor motif absent in published benzodioxole-thiazole anticancer agents, potentially enabling covalent target engagement [3]. Recommended cell lines: MCF-7, HCT116, HepG2, and B16-F10, with doxorubicin and erlotinib as positive controls.

Structure-Activity Relationship (SAR) Studies Mapping ortho- vs. meta-Tolylamino Regioisomer Effects

The ortho-tolylamino substitution in 373374-80-2 is the least explored regioisomer within the commercially available tolylamino-acrylonitrile-thiazole series. Comparative testing against the m-tolylamino (CAS 450352-93-9) and p-tolylamino analogs in a standardized biochemical or cell-based assay would generate novel SAR data quantifying the steric and electronic contribution of the methyl position to target affinity [1][2]. Published heteroarylacrylonitrile SAR indicates that ortho-substitution can alter potency by 5–10× relative to meta/para in related scaffolds [3].

Crystallographic and Computational Studies of Acrylonitrile Stereoelectronic Properties

The (E)-configured acrylonitrile moiety, combined with the electron-rich benzodioxole ring and the ortho-tolylamino donor, makes 373374-80-2 a candidate for X-ray co-crystallography or molecular docking studies aimed at understanding how the acrylonitrile geometry (E vs. Z) and aniline substitution pattern govern binding pose [1]. Saczewski et al. (2004) established that E-configured heteroarylacrylonitriles adopt a coplanar arrangement optimal for target engagement, and 373374-80-2 extends this paradigm to the benzodioxole-thiazole sub-series [2].

Chemical Biology Probe Development Leveraging the Acrylonitrile Electrophilic Warhead

The acrylonitrile group in 373374-80-2 can function as a weakly electrophilic warhead for covalent modification of cysteine residues in kinase active sites, analogous to the mechanism exploited by several FDA-approved covalent kinase inhibitors [1]. The benzodioxole-thiazole core provides a drug-like scaffold (MW 361.42, cLogP predicted ~3.5–4.5) suitable for probe development, and the o-tolylamino group offers a vector for further derivatization [2]. Activity-based protein profiling (ABPP) or biochemical kinase selectivity panels are appropriate first-step evaluations.

Quote Request

Request a Quote for (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.